

# Technical Guide: (-)-Dipivaloyl-L-tartaric Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

Cat. No.: B151239

[Get Quote](#)

CAS Number: 65259-81-6

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-Dipivaloyl-L-tartaric Acid**, a pivotal chiral resolving agent and building block in modern organic synthesis. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and describes its primary application in the resolution of racemic mixtures, a critical step in the development of enantiomerically pure pharmaceuticals.

## Core Properties and Specifications

**(-)-Dipivaloyl-L-tartaric acid**, also known as (-)-O,O'-Di-pivaloyl-L-tartaric acid or (-)-DPTA, is a white to light yellow crystalline powder.<sup>[1][2]</sup> Its utility in asymmetric synthesis stems from its rigid structure and the presence of two carboxylic acid functionalities, which allow for the formation of diastereomeric salts with racemic bases.

## Physicochemical Data

| Property          | Value                                                                                            | References                                                                      |
|-------------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 65259-81-6                                                                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>14</sub> H <sub>22</sub> O <sub>8</sub>                                                   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 318.32 g/mol                                                                                     | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Melting Point     | 127-132 °C                                                                                       | <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Optical Activity  | [α]D <sub>20</sub> ≈ -23.5° (c=1.7 in dioxane)                                                   | <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Appearance        | White to light yellow crystalline powder                                                         | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Solubility        | Soluble in diethyl ether, THF, and aqueous NaHCO <sub>3</sub> solution; insoluble in cold water. | <a href="#">[2]</a>                                                             |
| Purity            | Typically ≥98.0%                                                                                 | <a href="#">[3]</a> <a href="#">[5]</a>                                         |

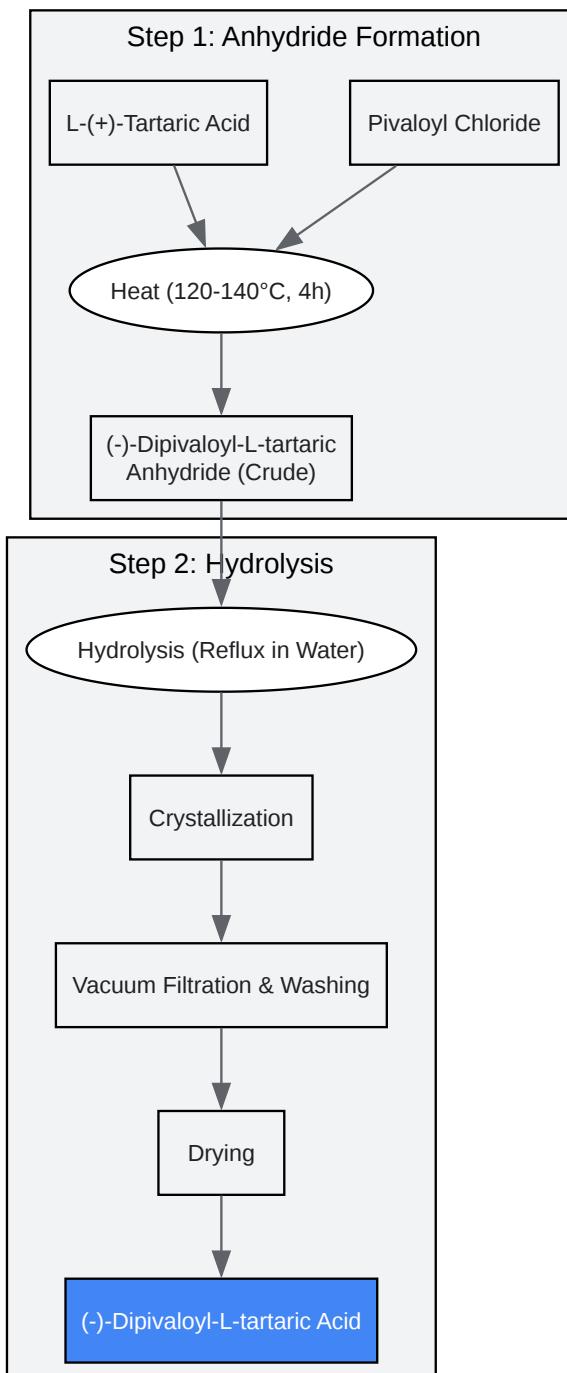
## Structural Information

| Parameter     | Representation                                         |
|---------------|--------------------------------------------------------|
| SMILES String | CC(C)(C)C(=O)O--INVALID-LINK--C(C)(C)C(O)=O">C@HC(O)=O |
| InChI Key     | UFHJEZDFEHUYCR-HTQZYQBOSA-N                            |

## Synthesis of (-)-Dipivaloyl-L-tartaric Acid

The synthesis of **(-)-Dipivaloyl-L-tartaric Acid** is typically achieved through a two-step process involving the formation of the corresponding anhydride followed by hydrolysis.[\[1\]](#)[\[2\]](#)

## Experimental Protocol


### Step 1: Synthesis of (-)-Dipivaloyl-L-tartaric Anhydride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-(+)-tartaric acid (1 equivalent) and pivaloyl chloride (2.5-3 equivalents).
- Heat the reaction mixture to 120-140 °C with continuous stirring for approximately 4 hours. The mixture will become thick.
- Allow the reaction mixture to cool to room temperature. The crude anhydride is obtained as a solid.

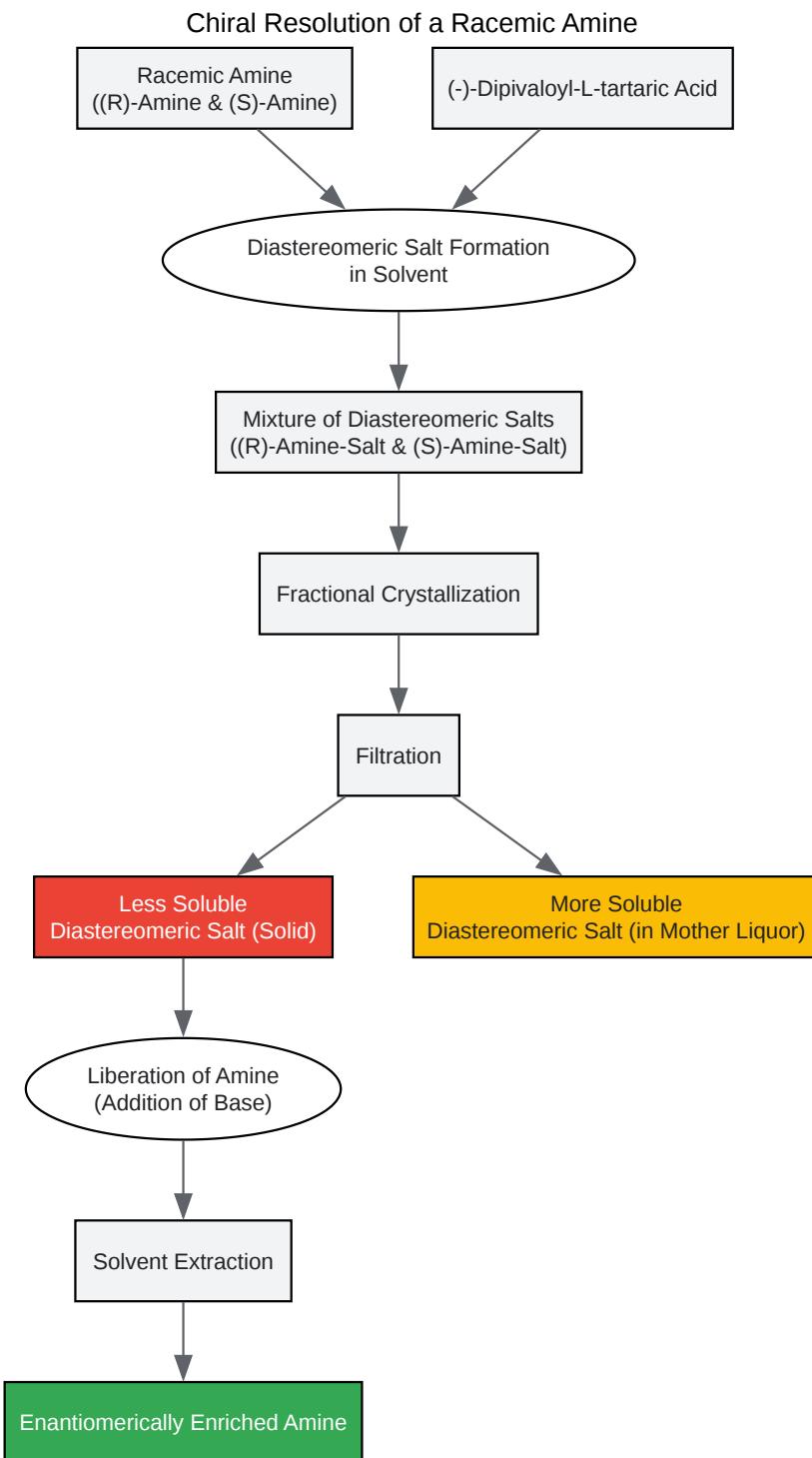
#### Step 2: Hydrolysis to (-)-Dipivaloyl-L-tartaric Acid

- Carefully add the crude anhydride to water.
- Heat the mixture to reflux to facilitate hydrolysis of the anhydride to the diacid.
- After hydrolysis is complete (can be monitored by TLC), cool the solution to room temperature and then in an ice bath to induce crystallization of the product.
- Collect the crystalline solid by vacuum filtration.
- Wash the crystals with a small amount of cold water.
- Dry the product in a vacuum oven over a desiccant such as P<sub>2</sub>O<sub>5</sub>. The final product's purity can be assessed by <sup>1</sup>H NMR and its optical rotation.[[1](#)]

## Synthesis of (-)-Dipivaloyl-L-tartaric Acid

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of (-)-Dipivaloyl-L-tartaric Acid.**

## Application in Chiral Resolution


A primary application of **(-)-Dipivaloyl-L-tartaric Acid** is in the resolution of racemic mixtures, particularly of amines, through the formation of diastereomeric salts.<sup>[7]</sup> The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.<sup>[8][9]</sup>

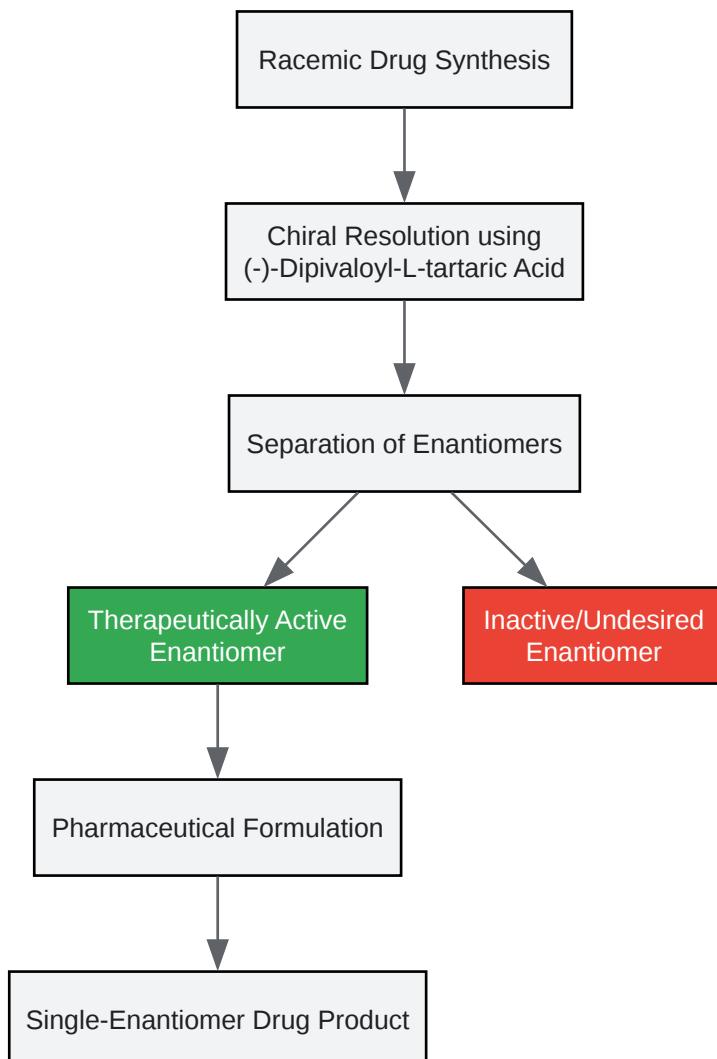
## Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a racemic amine using **(-)-Dipivaloyl-L-tartaric Acid**. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

- **Dissolution:** In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof). In a separate flask, dissolve **(-)-Dipivaloyl-L-tartaric Acid** (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.
- **Salt Formation:** Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. An exothermic reaction may be observed, and a precipitate may begin to form.
- **Crystallization:** Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the complete formation of the less soluble diastereomeric salt. The flask can then be cooled in an ice bath to maximize crystallization.
- **Isolation of Diastereomeric Salt:** Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
- **Liberation of the Enantiomerically Enriched Amine:**
  - Suspend the collected diastereomeric salt in water.
  - Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine.

- Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
- Analysis: The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.




[Click to download full resolution via product page](#)

Caption: General workflow for the chiral resolution of a racemic amine.

# Signaling Pathways and Logical Relationships

In the context of its primary application, **(-)-Dipivaloyl-L-tartaric Acid** does not directly participate in biological signaling pathways. Instead, its significance lies in the logical pathway of drug development, where the separation of enantiomers is a critical step. Many drugs exhibit stereospecific interactions with biological targets, meaning that one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. The use of chiral resolving agents like **(-)-Dipivaloyl-L-tartaric Acid** is therefore essential for the production of single-enantiomer drugs, leading to improved therapeutic outcomes.

Logical Pathway of Chiral Resolution in Drug Development



[Click to download full resolution via product page](#)

Caption: Role of chiral resolution in the drug development process.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (-)-DIPIVALOYL-L-TARTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]
- 3. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. (-)-O,O'-二特戊酰基-L-酒石酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (-)-DIPIVALOYL-L-TARTARIC ACID Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: (-)-Dipivaloyl-L-tartaric Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151239#dipivaloyl-l-tartaric-acid-cas-number\]](https://www.benchchem.com/product/b151239#dipivaloyl-l-tartaric-acid-cas-number)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)